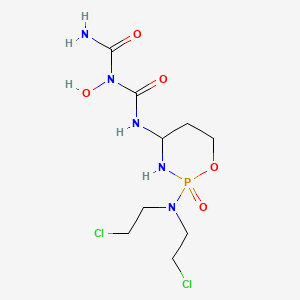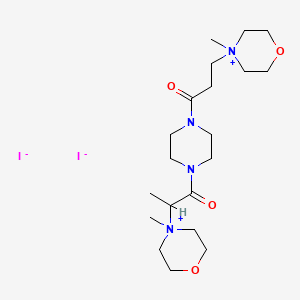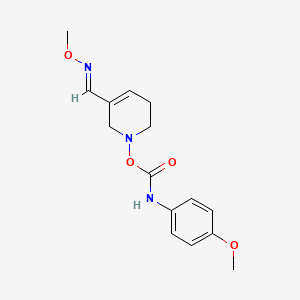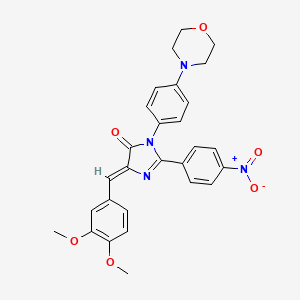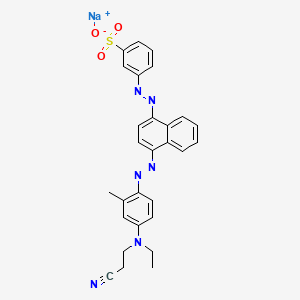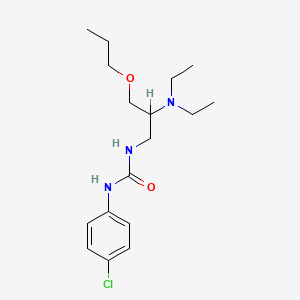
1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinyloxy group, a dimethylphenylamino group, and a tetramethyl-substituted carbonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- include other pyrrolidinyloxy derivatives and compounds with similar structural features, such as:
- 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy
- 3-(((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy .
Uniqueness
The uniqueness of 1-Pyrrolidinyloxy, 3-(((2-((2,6-dimethylphenyl)amino)-2-oxoethyl)amino)carbonyl)-2,2,5,5-tetramethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
102132-47-8 |
|---|---|
Molekularformel |
C19H29N3O3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H29N3O3/c1-12-8-7-9-13(2)16(12)21-15(23)11-20-17(24)14-10-18(3,4)22(25)19(14,5)6/h7-9,14,25H,10-11H2,1-6H3,(H,20,24)(H,21,23) |
InChI-Schlüssel |
KFYVERGVTZSTTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2CC(N(C2(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


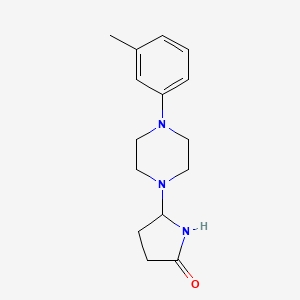
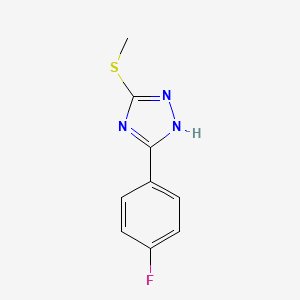

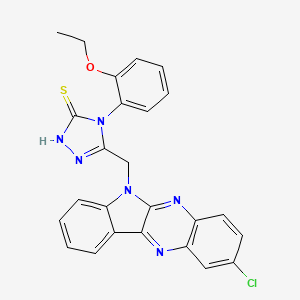
![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
